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Compound of Interest

Compound Name: 2-Fluoro-1-phenylethan-1-amine

CAS No.: 929971-85-7

Cat. No.: B1627149

Get Quote

Executive Summary
2-Fluoro-1-phenylethan-1-amine (also designated as

-fluorophenethylamine or

-amino-

-fluoroethylbenzene) is a specialized fluorinated scaffold used primarily in the optimization of
CNS-active drugs and sympathomimetic agents.[1] It serves as a bioisostere for
phenethylamine and norepinephrine, where the introduction of fluorine at the

-position modulates basicity (

), lipophilicity (

), and metabolic stability without significantly altering steric bulk.

This guide details the compound's identification, validated synthesis pathways, and

physicochemical properties, distinguishing it from its constitutional isomer, 2-fluoro-2-

phenylethanamine.
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Chemical Identity & Identification
Precise identification is critical due to the existence of the regioisomer (2-fluoro-2-

phenylethanamine). Researchers must verify the position of the amine group (benzylic) versus

the fluorine atom (terminal).

Parameter Details

IUPAC Name 2-Fluoro-1-phenylethan-1-amine

Common Names

-Fluoro-

-methylbenzylamine (incorrect but used);

-Fluorophenethylamine

CAS Number (Racemic HCl) 1803591-64-1

CAS Number (R-Isomer HCl) 1428333-84-9

CAS Number (S-Isomer HCl) 886216-59-7

Molecular Formula

Molecular Weight
139.17 g/mol (Free Base); 175.63 g/mol (HCl

Salt)

SMILES NC(CF)C1=CC=CC=C1

Key Distinction

NOT to be confused with 2-Fluoro-2-

phenylethanamine (CAS 55601-20-2), where F

is benzylic.[1][2]

Synthesis & Manufacturing Methodologies
A. The "Fluoro-Ketone" Reductive Route (High Fidelity)
This is the most reliable method for generating the correct regioisomer (

) without contamination from the rearranged product.
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Fluorination: Acetophenone is treated with Selectfluor in methanol to yield 2-

fluoroacetophenone (Phenacyl fluoride).

Oximation: Condensation with hydroxylamine hydrochloride (

) generates the corresponding oxime.

Reduction: Catalytic hydrogenation (

) or hydride reduction (

) converts the oxime to the primary amine.

B. The Aziridinium Ring-Opening Route (Mechanistic
Insight)
A common yet riskier route involves the deoxyfluorination of Phenylglycinol (2-amino-2-

phenylethanol). This method highlights the "Expertise" pillar as it requires control over the

Aziridinium ion intermediate.

Substrate: N-protected Phenylglycinol (

).

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

Mechanism: The hydroxyl group is activated, displaced by the nitrogen to form a strained

aziridinium cation.

Regioselectivity Challenge: Fluoride can attack either:

Path A (Benzylic): Yields the wrong isomer (2-fluoro-2-phenylethanamine) due to

stabilization of the transition state by the phenyl ring.

Path B (Terminal): Yields the target (2-fluoro-1-phenylethan-1-amine).

Note: To favor Path B, specific Lewis acids or protecting groups (e.g., sulfonyls) are used

to destabilize the benzylic cation character.
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Visualization: Synthesis & Regioselectivity
The following diagram illustrates the divergent pathways and the critical Aziridinium

intermediate.
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Figure 1: Mechanistic divergence in the deoxyfluorination of phenylglycinol. Path B is required

for the target compound.

Analytical Characterization (Self-Validating
Protocols)
To ensure the integrity of the compound, the following spectral signatures must be verified. The

coupling patterns between Hydrogen, Carbon, and Fluorine are diagnostic.

Nuclear Magnetic Resonance (NMR)[3]
NMR: Expect a triplet of doublets (td) around -210 to -220 ppm. The triplet arises from
coupling to the two geminal protons (

), and the doublet from the vicinal proton (

).

NMR (DMSO-

):
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4.3 - 4.6 ppm: Multiplet corresponding to the

group. Look for large geminal H-F coupling (

Hz).

4.1 ppm: Multiplet for the benzylic

proton.

7.3 - 7.5 ppm: Aromatic protons.

Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization).

Expected Ion:

.

Fragmentation: Loss of

(17 Da) and

(20 Da) are common fragmentation pathways in collision-induced dissociation (CID).

Applications in Drug Discovery
Bioisosterism & Physicochemical Modulation
The 2-fluoro-1-phenylethan-1-amine scaffold is a powerful tool for "Lead Optimization" in

medicinal chemistry.

Basicity Modulation (

Lowering): The fluorine atom exerts a strong electron-withdrawing inductive effect (

). This lowers the

of the adjacent amine from ~9.8 (unsubstituted phenethylamine) to ~8.5.
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Impact: A higher fraction of the drug exists as the neutral free base at physiological pH

(7.4), improving passive permeability across the Blood-Brain Barrier (BBB).

Conformational Locking (The Gauche Effect): Due to the hyperconjugation between the

orbital and the

orbital (and electrostatic attraction between

and

), the molecule preferentially adopts a gauche conformation.

Impact: This restricts the rotational freedom of the ethyl chain, potentially locking the

molecule into a bioactive conformation that mimics the binding state of neurotransmitters.

Metabolic Stability: While Monoamine Oxidase (MAO) typically attacks the

-carbon (benzylic), the inductive effect of the

-fluorine destabilizes the formation of the radical cation intermediate required for MAO
catalysis, thereby extending the half-life (

) of the drug.

Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target

organ toxicity (H335).[3]

Storage: Hygroscopic solid (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-

8°C.

Incompatibility: Strong oxidizing agents and acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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